molecular formula C24H24N2O4S B5079131 2-(naphthalen-1-ylamino)-2-oxoethyl N-(phenylcarbonyl)methioninate

2-(naphthalen-1-ylamino)-2-oxoethyl N-(phenylcarbonyl)methioninate

Cat. No.: B5079131
M. Wt: 436.5 g/mol
InChI Key: REPJFEQJGKBKMC-UHFFFAOYSA-N
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Description

2-(naphthalen-1-ylamino)-2-oxoethyl N-(phenylcarbonyl)methioninate is a complex organic compound that features a naphthalene ring, an amide linkage, and a methionine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-ylamino)-2-oxoethyl N-(phenylcarbonyl)methioninate typically involves the following steps:

    Formation of the Naphthalen-1-ylamino Intermediate: This step involves the reaction of naphthalene with an amine to form the naphthalen-1-ylamino intermediate. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions.

    Coupling with Methionine Derivative: The naphthalen-1-ylamino intermediate is then coupled with a methionine derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-ylamino)-2-oxoethyl N-(phenylcarbonyl)methioninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(naphthalen-1-ylamino)-2-oxoethyl N-(phenylcarbonyl)methioninate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-ylamino)-2-oxoethyl N-(phenylcarbonyl)methioninate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-1-ylamino)-nicotinic acid: Similar in structure but with a nicotinic acid moiety.

    N-Phenylnaphthalen-1-amine: An aromatic amine with a similar naphthalene ring structure.

Uniqueness

2-(naphthalen-1-ylamino)-2-oxoethyl N-(phenylcarbonyl)methioninate is unique due to its combination of a naphthalene ring, an amide linkage, and a methionine derivative. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

[2-(naphthalen-1-ylamino)-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-31-15-14-21(26-23(28)18-9-3-2-4-10-18)24(29)30-16-22(27)25-20-13-7-11-17-8-5-6-12-19(17)20/h2-13,21H,14-16H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPJFEQJGKBKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)OCC(=O)NC1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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